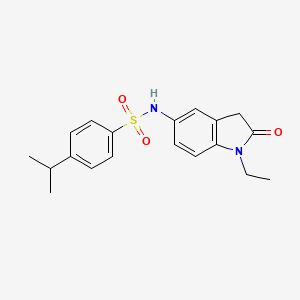
N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, characterized by their wide range of biological activities. The interest in these compounds arises from their potential inhibitory effects on various enzymes, relevance in anticancer activities, and their role in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, typically involves the condensation of appropriate sulfonamide precursors with indoline derivatives. This process may involve multiple steps, including activation of the sulfonamide group and subsequent reaction with indoline components under controlled conditions to achieve the desired specificity and yield.
Molecular Structure Analysis
The molecular structure of N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide is characterized by the presence of an indoline core, substituted with an ethyl group, and a sulfonamide moiety attached to an isopropylbenzene ring. This structure contributes to its chemical properties and biological activities. The indoline core is crucial for the molecule's interaction with biological targets, while the sulfonamide group enhances its solubility and bioavailability.
Chemical Reactions and Properties
Sulfonamides, including this compound, can undergo various chemical reactions, such as sulfonation, alkylation, and acylation, depending on the functional groups present. These reactions can modify the molecule's properties and enhance its biological activity. The chemical stability, reactivity, and potential for forming derivatives through these reactions make it a versatile compound for further drug development.
Physical Properties Analysis
The physical properties of N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of both hydrophobic (isopropylbenzene) and hydrophilic (sulfonamide) components affect its solubility in different solvents, which is crucial for its pharmacokinetic properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the molecule. The sulfonamide group is typically resistant to hydrolysis, which contributes to the compound's stability under physiological conditions. Its reactivity can be exploited in synthesizing derivatives with enhanced or targeted biological activities.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Anticancer Evaluation
N-substituted benzenesulfonamide derivatives, including compounds structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds in this category demonstrated significant effectiveness against microbial strains and cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Kumar et al., 2014).
2. Antihyperglycemic Agents
Research has explored the antihyperglycemic potential of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. Some derivatives in this family have shown promising antihyperglycemic effects, offering potential leads for antidiabetic drug development (Eissa, 2013).
3. Carbonic Anhydrase Inhibitory and Anticancer Activities
Novel sulfonamides, structurally similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, have been synthesized and assessed for their inhibitory activity against carbonic anhydrase isoforms and their anticancer potential. These compounds have shown significant inhibition of tumor-associated isoforms and displayed potent anti-proliferative activity against certain cancer cell lines (Eldehna et al., 2017).
4. Structural Characterization and Antimicrobial Activity
The structural characterization of N-substituted amide derivatives and their antimicrobial properties have been explored. These compounds, including those structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide, have exhibited significant antimicrobial activity, indicating their potential for therapeutic use in combating microbial infections (Shankaraiah et al., 2019).
Safety And Hazards
- Toxicity : Researchers have assessed the acute and chronic toxicity profiles. Caution is advised during handling and administration.
- Environmental Impact : Proper disposal practices are crucial to prevent environmental contamination.
- Allergic Reactions : Individuals with sulfonamide allergies should exercise caution.
Direcciones Futuras
Future research should focus on:
- Elucidating additional protein targets.
- Investigating potential drug-drug interactions.
- Exploring formulation strategies for improved bioavailability.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-21-18-10-7-16(11-15(18)12-19(21)22)20-25(23,24)17-8-5-14(6-9-17)13(2)3/h5-11,13,20H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVILNSUOQZWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-4-isopropylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)
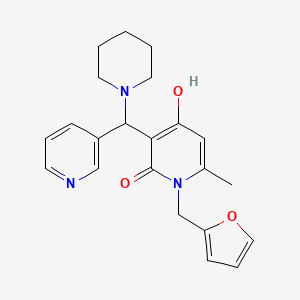
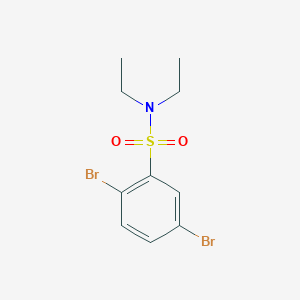
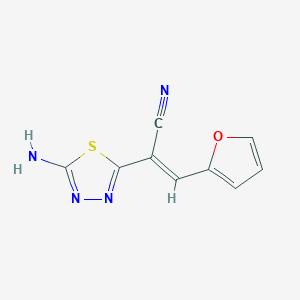
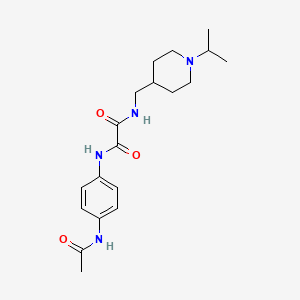
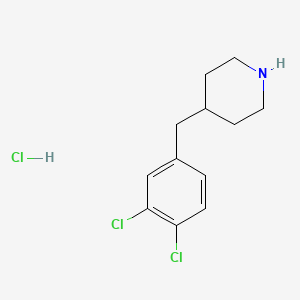
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
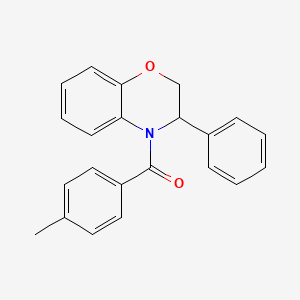
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
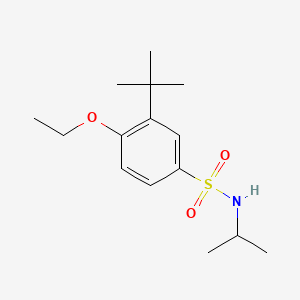
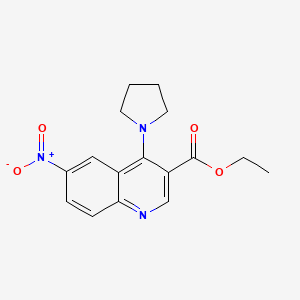
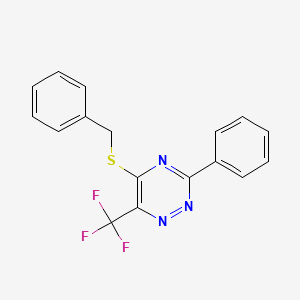
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)